6-Azaspiro[3.5]nonan-2-one
説明
BenchChem offers high-quality 6-Azaspiro[3.5]nonan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Azaspiro[3.5]nonan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
6-azaspiro[3.5]nonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-4-8(5-7)2-1-3-9-6-8/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYRULNPYCZNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)C2)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Guide: Synthesis and Characterization of 6-Azaspiro[3.5]nonan-2-one
This guide details the synthesis, characterization, and application of 6-Azaspiro[3.5]nonan-2-one , a high-value spirocyclic scaffold used in modern drug discovery.[1]
Executive Summary
6-Azaspiro[3.5]nonan-2-one (and its protected derivatives, e.g., tert-butyl carbamates) represents a privileged structural motif in medicinal chemistry.[1] As a bioisostere of piperidine and gem-dimethyl groups, it offers unique conformational restriction and an increased fraction of sp3-hybridized carbons (
This scaffold is critical in the development of inhibitors for targets such as SARS-CoV-2 3CL protease , Monoacylglycerol Lipase (MGL) , and various GPCRs .[1] The spiro-fusion of a four-membered cyclobutanone ring to a six-membered piperidine ring creates a distinct exit vector for substituents, allowing for precise exploration of chemical space within enzyme binding pockets.[1]
Retrosynthetic Analysis & Strategy
The construction of the spiro[3.5] system presents a challenge: forming a strained four-membered ring at a quaternary center.[1]
-
Disconnection Approach: The most robust disconnection is at the cyclobutane ring.
-
Strategic Logic: Direct alkylation of piperidine derivatives to form the spiro-center is often low-yielding due to steric hindrance and competing elimination.[1]
-
Preferred Pathway: A [2+2] cycloaddition strategy using dichloroketene and an exocyclic alkene. This method simultaneously builds the ring and the quaternary center with high regiocontrol.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway for the construction of the 6-azaspiro[3.5]nonan-2-one core.
Detailed Experimental Protocols
Note: The synthesis is typically performed on the N-protected form (N-Boc) to prevent amine interference with the ketene intermediate.[1]
Step 1: Preparation of tert-butyl 4-methylenepiperidine-1-carboxylate (Intermediate A)
Objective: Convert the ketone to an exocyclic alkene via Wittig reaction.[1]
-
Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (KOtBu) (1.2 equiv), tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv).[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide in THF at 0°C.
-
Add KOtBu portion-wise.[1] The solution will turn bright yellow (ylide formation). Stir for 1 hour.
-
Add tert-butyl 4-oxopiperidine-1-carboxylate dropwise.[1]
-
Warm to room temperature and reflux for 4–6 hours.
-
Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (EtOAc). Dry over Na2SO4.[1]
-
Purification: Filtration through a silica plug (Hexanes/EtOAc) yields the alkene as a colorless oil.
-
Step 2: [2+2] Cycloaddition to Dichlorospiroketone (Intermediate B)
Objective: Construct the spiro-cyclobutane ring. This is the critical rate-determining step .
-
Reagents: Intermediate A (1.0 equiv), Trichloroacetyl chloride (2.0 equiv), Zinc-Copper couple (Zn/Cu) or Activated Zinc dust (4.0 equiv).[1]
-
Solvent: Anhydrous Diethyl Ether (Et2O) or Dimethoxyethane (DME).
-
Procedure:
-
Activation: If using Zn dust, activate with HCl/MeOH wash followed by drying.[1]
-
Suspend Intermediate A and Activated Zn in Et2O under Nitrogen.
-
Add Trichloroacetyl chloride dropwise over 1 hour to maintain a gentle reflux (exothermic). Note: This generates dichloroketene in situ.
-
Stir vigorously for 12–16 hours.
-
Workup: Filter through Celite to remove Zinc residues. Wash the filtrate with saturated NaHCO3 (to neutralize acid) and brine.
-
Outcome: The product is tert-butyl 2,2-dichloro-7-oxo-6-azaspiro[3.5]nonane-6-carboxylate (numbering may vary based on nomenclature priority, but chemically it is the spiro-dichloroketone).[1]
-
Step 3: Reductive Dechlorination to 6-Azaspiro[3.5]nonan-2-one
Objective: Remove the gem-dichloro group to yield the final ketone.[1]
-
Reagents: Intermediate B, Zinc dust (excess), Ammonium Chloride (saturated aq.) or Acetic Acid.
-
Solvent: Methanol (MeOH) or Ethanol.
-
Procedure:
-
Dissolve Intermediate B in MeOH.[1]
-
Add Zinc dust and saturated NH4Cl solution.
-
Stir at room temperature (or mild heat, 40°C) for 2–4 hours. Monitor by TLC (the dichloro compound is less polar than the dechlorinated product).
-
Workup: Filter off solids. Concentrate the filtrate. Partition between water and EtOAc.[1]
-
Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient 0–40%).
-
Yield: Typical yields for this step range from 60–80%.[1]
-
Characterization & Quality Control
Validation of the spirocyclic core requires careful analysis of the NMR splitting patterns, particularly the distinction between the piperidine and cyclobutane protons.
Standard QC Parameters
| Parameter | Specification | Method |
| Appearance | White to off-white solid or crystalline powder | Visual |
| Purity | ≥ 97.0% | HPLC / GC-MS |
| Identity | Consistent with structure | 1H NMR, 13C NMR |
| Mass | [M+H]+ = 240.15 (for Boc-protected) | LC-MS (ESI) |
NMR Interpretation Guide (N-Boc Derivative)
1H NMR (400 MHz, CDCl3):
-
δ 1.45 (s, 9H): tert-Butyl group (Boc).[1] Distinctive singlet.
-
δ 1.60–1.75 (m, 4H): Piperidine ring protons (C3/C5 positions relative to N).
-
δ 3.30–3.50 (m, 4H): Piperidine ring protons adjacent to Nitrogen (C2/C6). Broadening may occur due to rotamers of the Boc group.
-
δ 2.80–3.00 (s/m, 4H): Cyclobutanone ring protons. These are typically isolated from the piperidine multiplets and integrate to 4H. They appear as a singlet or tight multiplet due to the symmetry of the spiro-ketone.[1]
13C NMR (100 MHz, CDCl3):
-
δ 208.0: Carbonyl (C=O) of the cyclobutanone. Diagnostic peak.
-
δ 154.5: Carbamate Carbonyl (Boc).
-
δ 79.8: Quaternary Carbon of t-Bu.[1]
-
δ 58.0–62.0: Spiro-quaternary carbon.[1]
-
δ 28.4: Methyl carbons of t-Bu.[1]
Handling and Stability
-
Storage: The N-Boc protected ketone is stable at room temperature but should be stored at 2–8°C under an inert atmosphere for long-term preservation.[1]
-
Reactivity: The cyclobutanone ring is strained. Avoid strong nucleophiles (e.g., Grignard reagents) unless ring-opening or addition is intended.[1]
-
Deprotection: To generate the free amine (6-azaspiro[3.5]nonan-2-one), treat with 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.[1] The resulting salt is hygroscopic.
Applications in Drug Discovery
The 6-azaspiro[3.5]nonan-2-one scaffold is a versatile building block.[1]
-
Protease Inhibitors: Used in the design of covalent inhibitors for SARS-CoV-2 3CL protease .[1] The ketone can be converted to an alpha-ketoamide or used as a handle for further functionalization.[1]
-
GPCR Ligands: The scaffold serves as a core for GPR119 agonists (metabolic disorders) and MGL modulators (pain/neurology).
-
Bioisosterism: It replaces 4-substituted piperidines to alter lipophilicity (LogP) and metabolic stability.[1]
References
-
Synthesis of Spiroketones: BenchChem. "A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones." Link
-
Medicinal Chemistry Application (SARS-CoV-2): National Institutes of Health (NIH).[1] "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease." Link
-
Protected Scaffold Data: ChemicalBook. "tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Properties and Synthesis." Link
-
Patent Literature: Google Patents. "WO2018011681A1 - Heterocyclic compounds as inhibitors of vanin-1 enzyme."[1] Link
-
Commercial Availability & Specs: Sigma-Aldrich. "tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate."[1] Link
Sources
In Silico Characterization of 6-azaspiro[3.5]nonan-2-one: A Scaffold Analysis Guide
Executive Summary
The transition from flat, aromatic-heavy drug candidates to three-dimensional,
This guide provides a comprehensive in silico modeling framework for this specific scaffold. It moves beyond basic property calculation to address the conformational flexibility of the spiro-junction, the electronic influence of the distal ketone, and the metabolic stability of the piperidine core.
Structural Dynamics & Geometry Optimization
The Conformational Challenge
Unlike fused bicyclic systems (e.g., decalin), spirocycles possess a unique degree of freedom at the spiro-carbon (
-
Piperidine Chair Flip: The six-membered ring containing the nitrogen (N6) typically adopts a chair conformation.[1][2] The barrier to inversion is approximately 10-11 kcal/mol, similar to unsubstituted piperidine.[1][2]
-
Cyclobutanone Puckering: The four-membered ring containing the ketone (C2) is not planar.[1][2] It exhibits a "butterfly" puckering motion to relieve torsional strain.[1] The ketone group (
hybridized) tends to flatten this ring slightly compared to cyclobutane, but significant puckering remains.
Protocol: DFT Optimization Workflow
To accurately predict the ground-state geometry and strain energy, Density Functional Theory (DFT) is required.[1] Molecular mechanics (e.g., MMFF94) often underestimate the ring strain in the cyclobutanone moiety.
Step-by-Step Protocol:
-
Initial Conformer Generation:
-
Use a stochastic search algorithm (e.g., RDKit ETKDG or MOE LowModeMD) to generate 50 initial conformers.[1]
-
Critical Check: Ensure both chair forms of the piperidine ring are represented.
-
-
QM Geometry Optimization:
-
Software: Gaussian 16 / ORCA 5.0 / Psi4.[1]
-
Functional/Basis Set: B3LYP/6-311G(d,p) or
B97X-D/def2-TZVP (dispersion corrected). -
Solvation Model: IEFPCM (Water) or SMD (DMSO) to mimic assay conditions.[1]
-
Causality: Gas-phase calculations often exaggerate intramolecular hydrogen bonding.[1][2] Solvation models dampen these interactions, providing a realistic solution-phase geometry.[1][2]
-
-
Frequency Calculation:
-
Compute vibrational frequencies to verify the stationary point (zero imaginary frequencies).
-
Validation: If an imaginary frequency corresponds to the N-inversion or ring puckering, the structure is a transition state, not a minimum.
-
Visualization of the Workflow
Figure 1: The computational workflow ensures that property calculations are derived from thermodynamically accessible minima, not high-energy artifacts.
Physicochemical Profiling (ADME)[1][2][3]
Electronic Properties & pKa
The 6-azaspiro[3.5]nonan-2-one scaffold contains a basic center (N6) and an electron-withdrawing ketone (C2).[1][2]
-
Inductive Effect: The ketone is separated from the nitrogen by the spiro-carbon.[2] While not conjugated, the through-bond inductive effect (
-withdrawal) lowers the of the piperidine nitrogen slightly compared to the parent piperidine ( ).[2] -
Prediction: In silico models (e.g., Jaguar pKa or ChemAxon) typically predict the
of this scaffold in the range of 9.5 – 10.2 . -
Implication: At physiological pH (7.4), the molecule is predominantly protonated (
), aiding solubility but potentially limiting passive membrane permeability unless a transporter is involved.
Lipophilicity (LogP/LogD)
The spiro-connectivity reduces the molecular footprint compared to fused rings.[1][2]
-
Data Summary Table:
| Property | Value (Predicted) | Comparison (vs. Piperidine) | Impact on Drug Design |
| ClogP | ~0.8 - 1.2 | Lower | Improved water solubility.[1][2] |
| LogD (pH 7.4) | -1.5 to -0.5 | Lower | Low lipophilicity at neutral pH due to ionization.[1][2] |
| TPSA | ~37 | Higher (+17 | The ketone adds polarity; good for CNS penetration if LogD is optimized. |
| Fsp3 | 0.88 | Significantly Higher | Correlates with higher clinical success rates (Lovering et al.).[1] |
Metabolic Stability (SOM Prediction)
Using tools like SMARTCyp or StarDrop, we can predict Sites of Metabolism (SOM).[1]
-
N-dealkylation: If the N6 is substituted, the
-carbons (C5 and C7) are primary hotspots for CYP450 oxidation.[1][2] -
Ketone Reduction: The C2 ketone is highly susceptible to aldo-keto reductases (AKR), converting it to the alcohol.[1] This creates a chiral center and significantly changes polarity.[1]
-
Mitigation Strategy: During modeling, consider the alcohol metabolite as a potential active species or a clearance product.
-
Molecular Docking & Vector Analysis
The "Spiro-Vector" Advantage
The primary utility of 6-azaspiro[3.5]nonan-2-one is its ability to project substituents into specific regions of a binding pocket that flat scaffolds cannot reach.[1][2]
-
Vector A (N6): Standard piperidine vector.[1]
-
Vector B (C2-Ketone): The ketone allows for reductive amination or Grignard addition.[1][2] Substituents here project at a ~90° angle relative to the piperidine plane (due to the spiro-junction).[1][2]
Docking Protocol
When docking this scaffold into a protein target (e.g., GPCR or Kinase):
-
Rigidity: Treat the spiro-core as rigid after DFT optimization, but allow the piperidine ring to flip if the pocket is tight.
-
Water Mapping: The C2 ketone is a hydrogen bond acceptor.[1] Check for conserved water molecules in the binding pocket that might bridge the ketone to the protein backbone.
-
Enantiomers: If the ketone is reduced to an alcohol or substituted, the spiro-system becomes chiral.[1] You must dock both
and enantiomers.[1]
Vector Visualization[1][2]
Figure 2: Orthogonal vector analysis. The spiro scaffold allows simultaneous probing of distinct pocket regions (Interaction A & B) that are geometrically inaccessible to planar rings.
Toxicity & Safety Profiling
Structural Alerts
-
Genotoxicity: The scaffold itself is generally considered non-genotoxic. Unlike epoxides or aziridines, the spiro-ring is stable under physiological conditions.[1][2]
-
hERG Inhibition: Piperidines are classic hERG pharmacophores.[1] However, the spiro-modification often reduces hERG liability compared to flexible piperidines by restricting the conformation and lowering overall lipophilicity (LogP).
Reactive Metabolites
The potential for the ketone to form a Schiff base with lysine residues in proteins is low but non-zero. In silico covalent docking can assess if a nucleophilic residue (Cys, Lys) is positioned to attack the C2 carbonyl.
References
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry.[1][3][4] Journal of Medicinal Chemistry.[1][4][5][6]
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1][4][5][6]
-
Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[3] Expert Opinion on Drug Discovery.[1][7]
-
Gaussian, Inc. Gaussian 16 User Reference.[1] (Standard DFT protocols).[1]
-
Johansson, A., et al. (2016). Spirocyclic MCHr1 antagonists: bioisosteres for morpholines.[1] Bioorganic & Medicinal Chemistry Letters.[1] (Example of spiro-piperidine utility).
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spiro Compounds [chemenu.com]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 6-Azaspiro[3.5]nonan-2-one: A Versatile Scaffold for Potent and Selective Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The deregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[1] While the development of small molecule kinase inhibitors has led to significant therapeutic breakthroughs, a persistent challenge remains: achieving high target selectivity to minimize off-target effects and associated toxicities.[1] The conserved nature of the ATP-binding site across the human kinome necessitates the exploration of novel chemical scaffolds that can exploit subtle structural differences to achieve this desired specificity.
Spirocyclic systems, with their inherent three-dimensionality, offer a compelling solution to escape the "flatland" of traditional heterocyclic inhibitors.[2][3] The rigid, defined geometry of spirocycles allows for precise projection of functional groups into three-dimensional space, enabling unique interactions with the target protein. This guide focuses on the 6-azaspiro[3.5]nonan-2-one scaffold, a promising and versatile core for the development of next-generation kinase inhibitors. We will explore its synthesis, derivatization, and application, with a particular focus on the development of covalent inhibitors targeting the notoriously challenging KRAS G12C oncoprotein.
The 6-Azaspiro[3.5]nonan-2-one Scaffold: Structural and Synthetic Overview
The 6-azaspiro[3.5]nonan-2-one core consists of a cyclobutane ring fused to a piperidin-2-one (a δ-lactam) ring at a shared carbon atom. This structure provides a rigid framework with multiple vectors for chemical modification, allowing for the fine-tuning of pharmacological properties.
Representative Synthetic Strategy: Beckmann Rearrangement
A robust and classical method for the synthesis of the core lactam structure involves the Beckmann rearrangement of a spirocyclic oxime. This multi-step process offers a reliable route to the desired scaffold from commercially available starting materials.
Caption: General synthetic workflow for 6-Azaspiro[3.5]nonan-2-one.
Protocol 1: Synthesis of 6-Azaspiro[3.5]nonan-2-one
Causality: This two-step protocol first converts the spirocyclic ketone to an oxime. The subsequent acid-catalyzed Beckmann rearrangement facilitates the migration of the carbon atom anti-periplanar to the oxime's hydroxyl group, leading to the desired lactam ring structure.[4]
Materials:
-
Spiro[3.5]nonan-2-one
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (rotary evaporator, column chromatography system)
Step-by-Step Methodology:
Part A: Oximation of Spiro[3.5]nonan-2-one
-
Reaction Setup: In a round-bottom flask, dissolve Spiro[3.5]nonan-2-one (1.0 eq) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.[4]
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add deionized water to the residue and extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime. Purify by recrystallization or column chromatography.
Part B: Beckmann Rearrangement to 6-Azaspiro[3.5]nonan-2-one
-
Reaction Setup: Carefully add the purified Spiro[3.5]nonan-2-one oxime (1.0 eq) to polyphosphoric acid (approx. 10 times the weight of the oxime) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours, monitoring by TLC.[4]
-
Work-up: Allow the reaction to cool slightly, then carefully pour the mixture onto crushed ice. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 6-Azaspiro[3.5]nonan-2-one.
Application Spotlight: Targeting KRAS G12C
The Ras family of small GTPases are critical signaling hubs, and mutations in RAS genes are found in approximately 30% of all human cancers.[5][6] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep, well-defined binding pockets.[5][7] The discovery of a druggable "switch-II pocket" in the GDP-bound state of the KRAS G12C mutant has revolutionized the field, enabling the development of covalent inhibitors that specifically target the mutant cysteine.
Recent studies have highlighted derivatives of a closely related scaffold, 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one, as potent covalent inhibitors of KRAS G12C.[5][7][8] These compounds utilize the spirocyclic core to position an electrophilic acrylamide warhead that forms an irreversible covalent bond with the Cys12 residue in the switch-II pocket.[7]
Caption: Derivatization strategy for the azaspiro scaffold.
This application note will now detail the protocols necessary to evaluate novel inhibitors based on the 6-azaspiro[3.5]nonan-2-one scaffold against KRAS G12C.
Experimental Protocols for Inhibitor Characterization
A tiered approach, moving from biochemical validation to cellular target engagement and phenotypic outcomes, is essential for robustly characterizing novel kinase inhibitors.
Protocol 2: Biochemical KRAS G12C Nucleotide Exchange Assay
Causality: This assay directly measures the inhibitor's ability to lock KRAS G12C in its inactive, GDP-bound state. KRAS is pre-loaded with a fluorescently labeled GDP analog (BODIPY-GDP). The addition of excess GTP normally displaces the fluorescent GDP, causing a decrease in fluorescence. An effective inhibitor will prevent this exchange, resulting in a sustained high fluorescence signal.[9][10] This provides a direct readout of the inhibitor's mechanism of action.
Materials:
-
Recombinant KRAS G12C protein
-
BODIPY-FL-GDP
-
Guanosine-5'-triphosphate (GTP)
-
Ethylenediaminetetraacetic acid (EDTA)
-
KRAS Assay Buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test inhibitor compounds, serially diluted
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Protein Preparation: Thaw recombinant KRAS G12C and BODIPY-FL-GDP on ice. Prepare BODIPY-GDP loaded KRAS(G12C) according to the supplier's protocol.
-
Master Mix Preparation: Prepare a master mix containing the BODIPY-GDP loaded KRAS(G12C) in 1x KRAS Assay Buffer.
-
Compound Plating: Add serially diluted test inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Protein Addition: Add the master mix to all wells and incubate for 1-2 hours at room temperature to allow for compound binding.
-
Initiate Exchange Reaction: Prepare a solution of GTP and EDTA. Add this mix to all wells except the "no exchange" control wells. The EDTA chelates Mg2+, which facilitates nucleotide exchange.
-
Data Acquisition: Immediately read the plate on a fluorescence plate reader (e.g., Ex/Em = 485/528 nm) at kinetic or endpoint mode.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "full exchange" (vehicle + GTP) and "no exchange" (vehicle, no GTP) controls. Determine the IC50 value by fitting the data to a dose-response curve.
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| MRTX1133 | KRAS G12D | 0.14 | Nucleotide Exchange |
| AMG510 | KRAS G12C | 8.88 | Nucleotide Exchange |
| Compound 3d | ITK | 910 | Enzymatic Inhibition |
| Compound 3j | BTK-positive cells | 1380 | Cytotoxicity |
| Compound 26 | Prostate Cancer Cells | 5700 | Cytotoxicity |
Note: Data for MRTX1133 and AMG510 are from biochemical assays against specific KRAS mutants.[11] Data for compounds 3d, 3j, and 26 are from cellular or enzymatic assays against different targets and are included to illustrate the range of potencies achievable with novel heterocyclic inhibitors.[12][13]
Protocol 3: Cellular Target Engagement Assay (Western Blot)
Causality: To confirm that the inhibitor engages its target in a physiologically relevant context, we must assess the downstream signaling consequences of target inhibition. KRAS activation leads to the phosphorylation of downstream effectors in the MAPK pathway, such as MEK and ERK.[14] A potent and cell-permeable inhibitor of KRAS G12C should lead to a dose-dependent decrease in the phosphorylation of ERK (p-ERK).
Caption: Experimental workflow for Western Blot analysis of p-ERK.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, Calu-1)
-
Complete cell culture medium
-
Test inhibitor compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Mouse anti-GAPDH
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the test inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, 1:1000) overnight at 4°C. Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each sample. GAPDH serves as a loading control. A dose-dependent decrease in the p-ERK/total ERK ratio indicates successful target engagement and inhibition of the MAPK pathway.
Concluding Remarks and Future Directions
The 6-azaspiro[3.5]nonan-2-one scaffold represents a valuable starting point for the design of novel kinase inhibitors. Its rigid, three-dimensional structure provides a unique platform for achieving high potency and selectivity. As demonstrated with the closely related diazaspiro-based KRAS G12C inhibitors, this structural motif is well-suited for targeting challenging allosteric pockets and developing covalent therapeutics. The protocols detailed herein provide a comprehensive framework for synthesizing, evaluating, and validating new chemical entities based on this promising scaffold. Future work should focus on exploring diverse substitutions around the spirocyclic core to target a wider range of kinases implicated in disease and to further optimize pharmacokinetic and pharmacodynamic properties.
References
-
A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. (2024). bioRxiv. Available at: [Link]
-
Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. (2024). ACS Omega. Available at: [Link]
-
KRAS(G12C) Nucleotide Exchange Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
-
Profiling in-cell target engagement of SII-P binding molecules. (n.d.). ResearchGate. Available at: [Link]
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. (2022). PMC. Available at: [Link]
-
KRAS Assay Services. (n.d.). Reaction Biology. Available at: [Link]
-
KRAS(G12C) Nucleotide Exchange Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
-
Cell Type–specific Adaptive Signaling Responses to KRASG12C Inhibition. (2021). AACR Journals. Available at: [Link]
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). ResearchGate. Available at: [Link]
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. (2025). ScienceDirect. Available at: [Link]
-
Asymmetric Synthesis of Substituted 2-Azaspiro[3.5]nonan-1-ones: An Enantioselective Synthesis of the Cholesterol Absorption Inhibitor (+)-SCH 54016. (n.d.). ACS Publications. Available at: [Link]
-
ic50 values compared: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]
-
Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. (2023). PubMed. Available at: [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). ResearchGate. Available at: [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.). Google Patents.
-
Multiple KRAS targeting strategies paving way for combination therapies. (2023). BioWorld. Available at: [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). ChemRxiv. Available at: [Link]
-
BindingDB. (n.d.). BindingDB. Available at: [Link]
-
(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate. Available at: [Link]
-
1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2026). PubMed. Available at: [Link]
-
Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. (2023). FDA. Available at: [Link]
-
SAR of flavanone derivatives as PIM-1 kinase inhibitors. (n.d.). ResearchGate. Available at: [Link]
-
Targeting cancer with small molecule kinase inhibitors. (n.d.). PMC - NIH. Available at: [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Current Medicinal Chemistry. Available at: [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). MDPI. Available at: [Link]
Sources
- 1. Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. imtm.cz [imtm.cz]
- 13. mdpi.com [mdpi.com]
- 14. reactionbiology.com [reactionbiology.com]
Using 6-azaspiro[3.5]nonan-2-one in fragment-based drug discovery
Application Note: Leveraging 6-Azaspiro[3.5]nonan-2-one in Fragment-Based Drug Discovery
Executive Summary
The dominance of "flat" aromatic scaffolds in fragment libraries has historically limited the exploration of three-dimensional chemical space. 6-azaspiro[3.5]nonan-2-one represents a high-value "3D fragment" that offers a critical escape from this limitation. Characterized by a high fraction of sp³ hybridized carbons (Fsp³), this scaffold provides two orthogonal growth vectors: a reactive ketone handle on the cyclobutane ring and a secondary amine on the piperidine ring.
This guide details the strategic application of 6-azaspiro[3.5]nonan-2-one, providing validated protocols for library expansion (divergent synthesis) and biophysical screening. By utilizing this scaffold, research teams can access novel IP space and improve the physicochemical properties (solubility, metabolic stability) of hit-to-lead series.
Physicochemical Profile & Strategic Value
The utility of 6-azaspiro[3.5]nonan-2-one lies in its ability to present functional groups in non-planar orientations, maximizing the probability of matching the complex 3D topography of protein binding pockets.
Table 1: Core Properties of 6-Azaspiro[3.5]nonan-2-one
| Property | Value / Description | Strategic Advantage |
| Molecular Weight | ~139.19 Da | Ultra-low MW leaves ample room for "growing" while staying <300 Da (Rule of 3). |
| Fsp³ Score | 0.89 (8/9 carbons) | High 3D character; correlates with improved clinical success and solubility. |
| LogP (Calc) | ~0.2 - 0.5 | High aqueous solubility, ideal for high-concentration NMR/SPR screening. |
| Vectors | 2 (Ketone @ C2, Amine @ C6) | Orthogonal: The vectors exit the core at distinct angles, probing different sub-pockets. |
| Chirality | Chiral (due to C6 asymmetry) | Note: The C6 nitrogen renders the spiro center chiral. Libraries may require enantioseparation. |
Application I: Divergent Library Synthesis (The "Grow" Strategy)
The core value of this fragment is its bifunctionality. The following protocol outlines a Parallel Synthesis Workflow to generate a 20–50 member sub-library around this core.
Mechanism of Action (Synthetic Logic)
-
Vector A (Amine, N6): Used for Acylation/Sulfonylation . This vector is usually engaged first or protected (e.g., Boc) to allow modification of the ketone.
-
Vector B (Ketone, C2): Used for Reductive Amination or Grignard Addition . This vector allows the introduction of solubilizing groups or hydrophobic probes.
Protocol: Orthogonal Functionalization
Reagents:
-
Scaffold: 6-azaspiro[3.5]nonan-2-one hydrochloride.
-
Diverse Amines (for Vector B).
-
Diverse Acid Chlorides/Sulfonyl Chlorides (for Vector A).
-
Reducing Agent: Sodium triacetoxyborohydride (STAB).
Step-by-Step Methodology:
-
Phase 1: Vector A Functionalization (Amine Capping)
-
Dissolve scaffold (1.0 eq) in DCM/DMF (4:1). Add DIPEA (3.0 eq).
-
Add Electrophile (Acid Chloride/Isocyanate) (1.1 eq) at 0°C.
-
Checkpoint: Ensure complete consumption of the secondary amine to prevent side reactions in Phase 2.
-
Workup: Dilute with EtOAc, wash with NaHCO₃, brine. Dry (MgSO₄) and concentrate.
-
-
Phase 2: Vector B Functionalization (Reductive Amination)
-
Dissolve Phase 1 product (1.0 eq) in DCE (Dichloroethane).
-
Add Diverse Primary/Secondary Amine (1.2 eq) and Acetic Acid (cat.). Stir 30 min to form imine/iminium.
-
Add STAB (1.5 eq). Stir overnight at RT.
-
Why STAB? It is milder than NaBH₄ and reduces the imine selectively over the ketone (if equilibrium permits) and tolerates other functional groups.
-
Purification: HPLC (Reverse Phase) is recommended for the final library to ensure >95% purity for screening.
-
-
Alternative Phase 2: Sp³-Sp² Coupling (Olefination)
-
Use Tebbe reagent or Wittig conditions to convert the C2 ketone into an exocyclic alkene, providing a handle for further hydroboration or cyclopropanation (increasing 3D complexity).
-
Visualization: Synthetic Workflow
Figure 1: Divergent synthesis strategy utilizing the orthogonal reactivity of the amine and ketone handles.
Application II: Biophysical Screening Protocols
Due to the low molecular weight (~139 Da) and lack of heavy aromatic chromophores, standard UV-based assays may fail. We recommend Ligand-Observed NMR and SPR as the primary screening modalities.
Protocol A: 1D ¹H NMR (WaterLOGSY / STD)
This method detects binding by observing magnetization transfer from the protein to the weak-binding fragment.
-
Sample Prep:
-
Fragment Concentration: 200–500 µM (High solubility of spirocycle allows this).
-
Protein Concentration: 5–10 µM.
-
Buffer: D₂O/PBS (pH 7.4), deuterated DMSO (2%).
-
-
Experimental Setup:
-
STD (Saturation Transfer Difference): Irradiate protein resonances (e.g., -0.5 ppm) and subtract from reference spectrum (irradiation at 30 ppm).
-
Validation: Look for STD signals corresponding to the gem-dimethyl or ring protons of the spirocycle.
-
Note: The rigid spiro-core provides sharp, distinct peaks in the aliphatic region (1.5–3.0 ppm), minimizing overlap with protein background.
-
Protocol B: Surface Plasmon Resonance (SPR)
SPR is critical for determining binding kinetics (
-
Sensor Chip: CM5 or Streptavidin (if protein is biotinylated).
-
Immobilization: Target density should be high (3000–5000 RU) because the fragment signal (
) will be low due to low MW.-
Calculation:
.
-
-
Injection:
-
Flow rate: 30 µL/min.
-
Contact time: 60s.
-
Dissociation time: 60s (Fast off-rates expected).
-
-
Solvent Correction: Crucial due to the high refractive index of DMSO. Run a solvent correction curve (4.5% to 5.5% DMSO).
Visualization: Screening Cascade
Figure 2: Validated screening cascade for low-MW spirocyclic fragments.
Case Study & Scientific Grounding
Context: Recent efforts in targeting the SARS-CoV-2 3CL protease demonstrated the utility of spirocyclic scaffolds. Specifically, 6-azaspiro[3.5]nonane derivatives were identified as effective replacements for traditional piperidine/pyrrolidine moieties. The spiro-substitution locked the inhibitor into a bioactive conformation, reducing the entropic penalty of binding—a classic advantage of rigidified 3D fragments.
Causality in Design:
-
Entropy: The spiro-fusion restricts the conformational freedom of the piperidine ring. When the fragment binds, it loses less entropy than a flexible linear chain, theoretically improving affinity (rigidification strategy).
-
Solubility: The non-planar shape disrupts crystal packing forces compared to flat aromatics, significantly enhancing aqueous solubility, which is vital for the high-concentration assays required in FBDD.
References
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Source: National Institutes of Health (PMC). URL:[Link](Note: URL updated to match specific 3CLpro study context found in search).
-
Spirocyclic Scaffolds in Medicinal Chemistry. Source: BLDpharm / Journal of Medicinal Chemistry. URL:[Link]
-
Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Source: Vrije Universiteit Amsterdam. URL:[Link]
-
PubChem Compound Summary: Spiro[3.5]nonan-2-one. Source: National Institutes of Health (PubChem). URL:[Link]
Sources
Structure-activity relationship (SAR) studies of 6-azaspiro[3.5]nonan-2-one derivatives
Topic: Structure-activity relationship (SAR) studies of 6-azaspiro[3.5]nonan-2-one derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers[1]
Executive Summary
The 6-azaspiro[3.5]nonan-2-one scaffold represents a high-value "sp3-rich" template in modern medicinal chemistry.[1] By replacing flat, aromatic piperidine or cyclohexyl rings with this spirocyclic system, researchers can significantly improve physicochemical properties—such as solubility and metabolic stability—while accessing novel vectors for target engagement.[1] This guide details the protocols for synthesizing and evaluating derivatives of this scaffold, focusing on a "Dual-Vector" SAR strategy: functionalizing the C2-ketone (Vector A) and the N6-amine (Vector B).[1]
Introduction: Escaping Flatland
Traditional drug design often relies on planar aromatic scaffolds, which can suffer from poor solubility and non-specific binding.[1][2] The "Escape from Flatland" initiative emphasizes increasing the fraction of sp3-hybridized carbons (
The 6-azaspiro[3.5]nonan-2-one offers a unique geometric advantage:
-
The Spiro Core: Locks the pharmacophore in a rigid 3D conformation, reducing the entropic penalty of binding.
-
Orthogonal Vectors: The C2 ketone (on the cyclobutane ring) and the N6 amine (on the piperidine ring) point in distinct spatial directions, allowing simultaneous exploration of different binding pockets.
-
Bioisosterism: This scaffold frequently serves as a bioisostere for 4-substituted piperidines, offering altered exit vectors and improved metabolic profiles.[1][3]
Recent studies have validated this scaffold in inhibitors for SARS-CoV-2 3CL protease and various GPCRs (e.g., CCR5, Sigma receptors) [1, 2].[1]
Chemical Space & Design Strategy
To maximize SAR efficiency, we employ a parallel medicinal chemistry (PMC) approach.
-
Vector A (N6-Amine): The "Anchor."[1] Typically used to attach the core scaffold to a primary pharmacophore (e.g., an aromatic warhead or H-bond acceptor) via amide coupling, sulfonylation, or SNAr.
-
Vector B (C2-Ketone): The "Explorer."[1] The ketone handle allows for diversity generation via reductive amination, Grignard addition, or olefination to probe hydrophobic sub-pockets or modulate basicity.
Visualization: SAR Decision Logic
The following diagram illustrates the logical flow for prioritizing derivatives based on initial potency and metabolic stability data.
Caption: Decision tree for optimizing 6-azaspiro[3.5]nonan-2-one derivatives, prioritizing N6 anchoring followed by C2 "deep pocket" exploration.
Experimental Protocols
Protocol A: Synthesis of N6-Acylated Derivatives (Vector A)
Objective: To establish the primary binding interaction by capping the secondary amine.
Reagents:
-
6-azaspiro[3.5]nonan-2-one (HCl salt)[1]
-
Carboxylic Acid (
)[1] -
HATU (Coupling Agent)
-
DIPEA (Base)
-
DMF (Solvent)
Procedure:
-
Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir at room temperature (RT) for 5 minutes to activate the acid.
-
Coupling: Add 6-azaspiro[3.5]nonan-2-one hydrochloride (1.0 equiv).
-
Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the amine mass.[1]
-
Workup: Dilute with EtOAc, wash with saturated
(2x) and brine (1x). Dry over , filter, and concentrate. -
Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).
Senior Scientist Tip: The C2 ketone is generally stable under standard amide coupling conditions.[1] However, avoid using primary amines in the workup or purification (like ammonia-doped methanol) to prevent inadvertent imine formation at the ketone.
Protocol B: Reductive Amination at C2 (Vector B)
Objective: To introduce diversity at the cyclobutane ring, converting the ketone into a secondary or tertiary amine. This is critical for modulating LogD and accessing hydrophobic pockets.[1]
Reagents:
-
N6-substituted 6-azaspiro[3.5]nonan-2-one (Intermediate from Protocol A)[1]
-
Amine (
or )[1] -
Sodium Triacetoxyborohydride (
) -
Acetic Acid (AcOH)
-
DCE (1,2-Dichloroethane)[1]
Procedure:
-
Imine Formation: Dissolve the ketone intermediate (1.0 equiv) and the diversity amine (1.2 equiv) in DCE. Add AcOH (1.0 equiv) to catalyze imine formation. Stir for 30–60 minutes.
-
Reduction: Add
(1.5 equiv) in one portion. -
Reaction: Stir at RT overnight (12–16 h).
-
Quench: Quench with saturated aqueous
. Stir vigorously for 15 minutes. -
Extraction: Extract with DCM (3x).
-
Purification: Isolate via preparative HPLC (Reverse phase, Formic acid modifier) to ensure removal of unreacted amine.
Self-Validating Check: Always check the 1H NMR for the disappearance of the cyclobutanone
Biological & Physicochemical Validation[1][5]
In Vitro Potency (Case Study: Protease Inhibition)
For 3CLpro or similar cysteine proteases, a FRET-based assay is standard.[1]
-
Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (FRET peptide).[1]
-
Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[1]
-
Readout: Fluorescence increase (Excitation 360 nm / Emission 460 nm).
-
Control: GC376 (Known inhibitor).
Physicochemical Profiling
Spirocyclic derivatives often exhibit superior properties compared to their aromatic counterparts.[1]
Table 1: Representative SAR Data (Mock Data based on Literature Trends [3, 4])
| Compound ID | Vector A (N6) | Vector B (C2) | IC50 (nM) | LogD (pH 7.4) | CL_int (µL/min/mg) |
| SP-001 | 4-F-Benzoyl | =O[1] (Ketone) | 450 | 1.8 | 45 |
| SP-002 | 4-F-Benzoyl | -OH (Alcohol) | 1200 | 1.1 | 12 |
| SP-003 | 4-F-Benzoyl | -NH-Benzyl | 25 | 2.4 | 28 |
| SP-004 | 4-F-Benzoyl | -N(Me)-Benzyl | 180 | 2.9 | 8 |
| Ref (Pip) | (Piperidine analog) | N/A | 85 | 3.2 | 95 |
Analysis:
-
SP-001 vs SP-002: Reduction of the ketone to the alcohol (SP-002) resulted in a loss of potency, suggesting the ketone carbonyl may be involved in a hydrogen bond or that the sp3 alcohol creates a steric clash.[1]
-
SP-003: Reductive amination with benzyl amine significantly improved potency (25 nM), likely by accessing a hydrophobic sub-pocket.[1]
-
Ref (Pip): The flat piperidine analog is potent but suffers from high intrinsic clearance (
= 95), whereas the spirocyclic SP-003 is more metabolically stable ( = 28).
Synthesis Workflow Visualization
The following diagram outlines the parallel synthesis workflow used to generate the library described above.
Caption: Divergent synthesis strategy utilizing the N-acyl spiroketone as a common intermediate for C2 functionalization.
References
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. National Institutes of Health (PMC).[1] Available at: [Link]
-
Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives. PubMed. Available at: [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Available at: [Link][4]
Sources
Technical Support Center: Purification of 6-Azaspiro[3.5]nonan-2-one and its Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 6-azaspiro[3.5]nonan-2-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable spirocyclic scaffold. The unique structure, containing a β-lactam fused to a cyclohexane ring via a quaternary spirocenter, presents specific purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve high purity for your target compounds.
Introduction: The Purification Challenge
The 6-azaspiro[3.5]nonan-2-one core contains a basic nitrogen atom and a polar lactam functionality. This combination can lead to difficult separations, particularly on standard silica gel, due to strong interactions with acidic silanol groups, resulting in significant peak tailing. Furthermore, the synthesis of these scaffolds can generate a variety of impurities, including unreacted starting materials, diastereomers, and byproducts from the cyclization step.[1][2] This guide will address these issues systematically.
FAQ 1: Initial Work-up and Common Impurities
This section covers the crucial first steps after your reaction is complete and what to look out for.
Q1: My reaction is complete. What are the most common impurities I should expect from a typical synthesis of a 6-azaspiro[3.5]nonan-2-one derivative?
A: The impurity profile depends heavily on the synthetic route, but common culprits include:
-
Unreacted Starting Materials: Such as the precursor ketone or materials used in the cycloaddition (e.g., imines, acyl chlorides).[1]
-
Coupling Reagents and Bases: Excess bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common.
-
Hydrolyzed Reagents: For instance, chloroacetyl chloride reacting with trace water to form chloroacetic acid.
-
Diastereomers: If the synthesis creates additional stereocenters, you may have a mixture of diastereomers that can be difficult to separate.
-
Ring-Opened Byproducts: The β-lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the corresponding amino acid.
A preliminary ¹H NMR or LC-MS of the crude material is highly recommended to identify the major species present before attempting large-scale purification.
Q2: What is a reliable general extraction procedure for isolating the crude product from the reaction mixture?
A: A standard aqueous work-up is typically effective. The key is to manage the basicity of the azaspiro nitrogen.
-
Quenching: Carefully quench the reaction mixture, often with a saturated aqueous solution of NH₄Cl or water.
-
Solvent Extraction: Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Perform at least three extractions to ensure complete recovery.
-
Aqueous Washes:
-
Wash the combined organic layers with a saturated NaHCO₃ solution to remove acidic impurities.
-
Follow with a brine wash to remove residual water and break up any emulsions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]
FAQ 2: Troubleshooting Column Chromatography
Flash column chromatography is the workhorse for purifying these compounds. Here’s how to overcome common hurdles.
Q1: My compound is streaking badly on the silica gel column, and the peaks are very broad. What's happening and how do I fix it?
A: This is the most common issue and is almost always caused by the interaction of the basic nitrogen atom of your azaspiro-compound with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to severe peak tailing.
The Solution: Mask the Silanol Groups. You need to add a small amount of a competing base to your mobile phase to neutralize these active sites.
-
Triethylamine (TEA): Add 0.5-1% TEA to your eluent system (e.g., Hexane/EtOAc + 1% TEA). This is often the most effective solution.[4]
-
Ammonia: Using a solvent system saturated with ammonia, such as 1-10% NH₃ in Methanol, as the polar component (e.g., DCM/[10% NH₃ in MeOH]) can also be very effective.
The diagram below illustrates the mechanism and the solution.
Caption: Mechanism of peak tailing and the effect of a basic additive.
Q2: How do I choose the best solvent system for my column?
A: Systematic TLC analysis is key. Start with a standard mobile phase and adjust polarity as needed. Remember to add your basic modifier (like 1% TEA) to both your TLC solvent and your column eluent for an accurate prediction.
| Polarity of Derivative | Starting Solvent System (v/v) | Tuning Strategy |
| Low Polarity | 90:10 Hexane / Ethyl Acetate + 1% TEA | Increase Ethyl Acetate for higher polarity. |
| Medium Polarity | 50:50 Hexane / Ethyl Acetate + 1% TEA | Adjust ratio as needed. Can switch to DCM / Methanol for more polar compounds. |
| High Polarity | 95:5 Dichloromethane / Methanol + 1% TEA | Increase Methanol percentage carefully; high concentrations can dissolve silica. |
| Table 1: Recommended starting solvent systems for flash chromatography. |
Protocol 1: General Flash Column Chromatography
-
Dry Loading: For best results, pre-adsorb your crude material onto a small amount of silica gel or Celite. Dissolve your compound in a minimal amount of a solvent like DCM, add the adsorbent, and evaporate the solvent until you have a dry, free-flowing powder. This prevents overloading the top of the column.
-
Column Packing: Pack your column with silica gel in your chosen eluent (e.g., 70:30 Hexane/EtOAc + 1% TEA). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add your dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with your mobile phase, maintaining a constant flow rate.
-
Validation Checkpoint: Collect fractions and monitor them by TLC. Pool the fractions containing your pure product.
-
Concentration: Remove the solvent under reduced pressure. Be aware that removing the final traces of TEA may require placing the sample under high vacuum for an extended period.
FAQ 3: Recrystallization and Chiral Separation
For crystalline solids and chiral molecules, these techniques are essential for achieving the highest levels of purity.
Q1: My compound "oiled out" during recrystallization. What should I do?
A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it is supersaturated.
-
Use a lower-boiling solvent system: Try a solvent pair where one solvent has a lower boiling point, such as Diethyl Ether / Hexane or Acetone / Pentane.[3]
-
Lower the temperature: Ensure your dissolution temperature is as low as possible while still achieving solubility.
-
Slow Cooling: Allow the solution to cool very slowly. Do not place it directly into an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation.
-
Seed Crystals: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution.
Q2: My compound is a racemic mixture. What is the best way to separate the enantiomers?
A: For enantiomeric separation, specialized chiral chromatography is required. While chiral HPLC has been the traditional method, Supercritical Fluid Chromatography (SFC) is now often preferred.[5][6] The ability to separate enantiomers is crucial in drug development, as different enantiomers can have vastly different biological activities.[7][8]
Comparison of Chiral HPLC vs. Chiral SFC
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
|---|---|---|
| Mobile Phase | Organic Solvents (Hexane, IPA, etc.) | Supercritical CO₂ with co-solvents (MeOH, EtOH)[9] |
| Speed | Slower | Faster run times and quicker equilibration[10] |
| Solvent Waste | High | Significantly lower ("Greener" chemistry)[5] |
| Resolution | Excellent | Often provides superior resolution and efficiency[11] |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
Q3: How do I select a chiral stationary phase (CSP) for my separation?
A: The selection of the CSP is the most critical parameter. Polysaccharide-based columns are the most versatile and successful for a wide range of molecules.[12][13]
-
Recommended Starting Columns: Chiralpak® AD-3, AS-H, or IC columns are excellent starting points for screening.[14]
-
Screening Process: The most effective approach is to screen your racemic mixture on a small scale against a panel of different chiral columns using a standard set of mobile phases (e.g., CO₂/Methanol, CO₂/Isopropanol). Modifiers such as diethylamine may be required for basic compounds even in SFC to achieve good peak shape.[11]
The workflow for developing a chiral separation is outlined below.
Caption: Workflow for chiral separation method development.
References
-
National Center for Biotechnology Information. (n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
PubMed. (2018). Enantiomeric separation of six chiral pesticides that contain chiral sulfur/phosphorus atoms by supercritical fluid chromatography. Retrieved from [Link]
-
MDPI. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Retrieved from [Link]
-
Organic Syntheses. (1998). SYNTHESIS OF β-LACTONES BY ALDOLIZATION OF KETONES WITH PHENYL ESTER ENOLATES: 3,3-DIMETHYL-1-OXASPIRO[3.5]NONAN-2-ONE. Retrieved from [Link]
-
ACS Publications. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
ResearchGate. (2016). Chiral Drugs & Various Processes to Separate Enantiomers. Retrieved from [Link]
-
Thieme. (2024). Chemical Methods for the Construction of Spirocyclic -Lactams and Their Biological Importance. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]
-
Scientific Research. (2008). Enantioseparation of Chiral Drugs – An Overview. Retrieved from [Link]
-
MDPI. (2019). Enantiomeric Recognition and Separation by Chiral Nanoparticles. Retrieved from [Link]
-
Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Separations Based on High-performance Liquid Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. selvita.com [selvita.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. mdpi.com [mdpi.com]
- 9. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enantiomeric separation of six chiral pesticides that contain chiral sulfur/phosphorus atoms by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of azaspiro compounds
Introduction: Navigating the Quaternary Challenge
Welcome to the technical support hub for azaspirocyclic scaffolds. As you know, azaspiro compounds—particularly azaspiro[3.3]heptanes, [4.5]decanes, and [5.5]undecanes—are high-value targets in medicinal chemistry due to their ability to restrict conformation and vector substituents into novel chemical space (the "spiro-effect").
However, the synthesis of these compounds hinges on the formation of a sterically congested quaternary carbon. This guide addresses the three most common failure modes reported by our users: Ring-Closing Metathesis (RCM) stagnation , Oxidative Spirocyclization reversion , and Small-Ring Instability .
Module 1: Ring-Closing Metathesis (RCM) Troubleshooting
Context: You are attempting to close a spiro-ring using Grubbs or Hoveyda-Grubbs catalysts, but the reaction yields are low, or the starting material remains unconsumed.
Q1: My RCM reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: This is likely an equilibrium issue combined with "poisoning" by the nitrogen atom. The Fix:
-
Ethylene Removal (Le Chatelier’s Principle): RCM is reversible. The byproduct, ethylene gas, must be actively removed to drive the equilibrium toward the cyclic product.
-
Action: Do not run this in a closed pressure vial. Use an open reflux system with a steady stream of nitrogen or argon bubbling through the solution (sparging) to strip ethylene.
-
-
Amine Deactivation: Free amines (secondary or tertiary) in your substrate can coordinate to the Ruthenium center, killing the catalyst.
-
Action: Convert the amine to a salt (e.g., hydrochloride or tosylate) in situ or prior to the reaction. This removes the lone pair availability. Alternatively, use an N-protecting group with less Lewis basicity (e.g., Boc, Ts).
-
Q2: I am seeing massive dimerization instead of ring closure.
Diagnosis: This is a concentration-dependent competition between intermolecular (dimer) and intramolecular (spiro) pathways. The Fix:
-
High Dilution: Run the reaction at 0.001 M to 0.005 M .
-
Slow Addition: Do not dump the catalyst in at once. Add the catalyst (dissolved in solvent) via syringe pump over 2–4 hours to keep the active catalytic species concentration low relative to the substrate.
Visual Workflow: RCM Optimization Logic
Caption: Decision tree for diagnosing Ring-Closing Metathesis failures in azaspiro synthesis.
Module 2: Oxidative Spirocyclization (The Tyrosine Route)
Context: You are using hypervalent iodine reagents (PIDA/PIFA) to cyclize a phenol derivative into an azaspiro-dienone.
Q3: My reaction turns black/tarry, and I recover the starting phenol. What is happening?
Diagnosis: The intermediate cation is unstable or is reacting with the solvent. If you are using standard solvents (DCM, MeOH), the nucleophilic attack is non-selective, or the spiro-dienone is rearranging back to the aromatic phenol (thermodynamic sink). The Fix:
-
The "Magic" Solvent: You must use fluorinated alcohols: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .
-
Buffer: Add solid sodium bicarbonate (NaHCO₃) to neutralize the acetic acid or trifluoroacetic acid byproducts, preventing acid-catalyzed decomposition.
Q4: Regioselectivity is poor (Ortho vs. Para cyclization).
Diagnosis: The steric environment around the phenol is insufficient to direct the incoming nucleophile. The Fix:
-
Ensure the para-position of the phenol is blocked (usually by the alkyl tether) and the ortho-positions are either blocked or sterically accessible depending on desired ring size.
-
Temperature: Lower the temperature to 0°C or -78°C. While PIDA reactions are often done at RT, spirocyclization benefits from kinetic control.
Module 3: Small Ring Systems (Azaspiro[3.3]heptanes)
Context: Synthesis of strained 4-membered spiro-rings.
Q5: I cannot form the cyclobutane ring via standard alkylation.
Diagnosis: Entropic penalties and ring strain make direct dialkylation of a central carbon difficult for 4-membered rings. The Fix:
-
Switch Strategy: Use [2+2] Cycloaddition .
-
Protocol: React an exocyclic methylenepiperidine (or similar alkene) with Graf’s Isocyanate (chlorosulfonyl isocyanate).[9] This forms a spiro-beta-lactam.
-
Reduction: Reduce the lactam with Lithium Aluminum Hydride (LAH) or Alane to get the azaspiro[3.3]heptane amine.
-
Warning: Graf's isocyanate is violently reactive with water.
-
Standard Operating Protocol (SOP)
Protocol: Hypervalent Iodine-Mediated Oxidative Spirocyclization
Target: Synthesis of Azaspiro-dienones from Tyrosine derivatives.
Reagents:
-
Substrate: N-protected Tyrosine amide/sulfonamide (1.0 equiv)
-
Oxidant: PIDA (Phenyliodine diacetate) (1.1 equiv) or PIFA (1.1 equiv)
-
Solvent: HFIP (0.1 M concentration)
-
Base: NaHCO₃ (Solid, 2.0 equiv)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask. Add the Tyrosine substrate and solid NaHCO₃.
-
Solvation: Add HFIP. Note: HFIP is volatile and expensive; ensure the system is sealed if not adding reagents.
-
Oxidation: Cool the mixture to 0°C. Dissolve PIDA in a minimal amount of HFIP and add dropwise over 10 minutes.
-
Visual Cue: The solution often turns yellow/orange. Dark brown/black indicates decomposition.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (The product is usually less polar than the starting phenol).
-
Quench: Dilute with EtOAc. Pour into saturated aq. NaHCO₃/Na₂S₂O₃ (to reduce excess iodine species).
-
Workup: Wash organic layer with water (x3) to remove HFIP (crucial step). Dry over Na₂SO₄.
-
Purification: Flash chromatography. Note: Spiro-dienones are sensitive to acid; use 1% Et₃N in your eluent if using silica.
Quantitative Data Comparison: Solvent Effects
| Solvent | Dielectric Constant | H-Bond Donor Ability (alpha) | Typical Yield (Spirocyclization) | Primary Side Reaction |
| HFIP | 16.7 | 1.96 | 75-92% | None (Stabilized Cation) |
| TFE | 26.7 | 1.51 | 40-60% | Solvent capture (Ether formation) |
| MeOH | 32.7 | 0.93 | <10% | Quinone ketal formation / Polymerization |
| DCM | 8.9 | 0.00 | 0-20% | Dimerization |
References
-
Carreira, E. M., et al. (2025).[10] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." ResearchGate.[10]
-
Doherty, S., et al. (2025). "Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles." PMC.
-
Ciufolini, M. A., et al. (2025). "Investigation of Dearomatizing Spirocyclizations... En Route to Spirocalcaridines." MDPI.
-
Trost, B. M., et al. (2026).[11] "A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block." ACS Publications.
-
BenchChem. (2025). "A Comparative Guide to the Synthesis of Azaspirocycles."
Sources
- 1. youtube.com [youtube.com]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Guide: 6-Azaspiro[3.5]nonan-2-one vs. Traditional and Spirocyclic Scaffolds
The following guide provides a comparative technical analysis of 6-azaspiro[3.5]nonan-2-one , a specialized spirocyclic scaffold used in modern medicinal chemistry to optimize physicochemical properties and geometric exit vectors.
Executive Summary: The "Escape from Flatland"
In the pursuit of novel IP and improved physicochemical profiles, medicinal chemists have increasingly moved away from flat, aromatic scaffolds (the "Escape from Flatland"). While 2-azaspiro[3.3]heptane has become the "poster child" for piperidine bioisosterism, the 6-azaspiro[3.5]nonan-2-one scaffold offers a distinct geometric and functional advantage.
This guide analyzes 6-azaspiro[3.5]nonan-2-one (CAS: 1359703-25-5), dissecting its utility as a rigidified piperidine bioisostere with a reactive ketone handle. Unlike the smaller [3.3] systems, the [3.5] spirocycle maintains the steric bulk of a piperidine while introducing a specific orthogonal exit vector via the cyclobutanone ring, crucial for accessing deep protein pockets (e.g., GPCR allosteric sites, SARS-CoV-2 Mpro S4 subsite).
Structural & Geometric Analysis
The core differentiation of 6-azaspiro[3.5]nonan-2-one lies in its vector alignment and ring conformation.
Geometry and Exit Vectors
The spiro[3.5] system fuses a four-membered cyclobutane ring with a six-membered piperidine ring at a single quaternary carbon.
-
Piperidine (Traditional): Adopts a chair conformation. Substituents at C4 are equatorial or axial, creating vectors primarily in the
-plane (109.5° or 180°). -
2-Azaspiro[3.3]heptane: Highly strained, nearly planar ribbons. Exit vectors are linear and rigid, often too short to span large binding pockets.
-
6-Azaspiro[3.5]nonan-2-one:
-
The 6-ring (Piperidine): Retains the chair conformation, providing familiar bulk and hydrophobic contact similar to piperidine.
-
The 4-ring (Cyclobutanone): Projects strictly orthogonal to the mean plane of the piperidine. The ketone at position 2 (on the 4-ring) offers a handle for reductive amination that projects substituents at a distinct angle compared to a 4-substituted piperidine.
-
Comparative Scaffold Metrics
The following table contrasts the [3.5] scaffold with its primary competitors.
| Metric | 6-Azaspiro[3.5]nonan-2-one | 2-Azaspiro[3.3]heptane | 4-Piperidone |
| Hybridization ( | 1.00 (High 3D character) | 1.00 | ~0.83 |
| Ring Strain | Moderate (~26 kcal/mol) | High (~60 kcal/mol) | Low (~0 kcal/mol) |
| Lipophilicity ( | Lowers LogP vs. Piperidine | Significantly lowers LogP | Baseline |
| Metabolic Stability | High (Quaternary center blocks oxidation) | High | Low (prone to N-dealkylation/oxidation) |
| Exit Vector | Orthogonal / Bent | Linear / Rod-like | Linear / Planar |
| Solubility | High (Disrupts crystal packing) | Very High | Moderate |
Key Insight: The [3.5] system is superior when you need the volume of a piperidine (to fill a hydrophobic pocket) but the vector of a spirocycle. The [3.3] system is often too small to adequately fill pockets evolved to bind six-membered rings.
Physicochemical Performance & Experimental Data
Metabolic Stability (Microsomal Stability)
Spirocyclization at the 4-position of a piperidine ring (forming the [3.5] system) blocks the primary site of oxidative metabolism (C4 oxidation).
-
Experimental Evidence: In comparative assays using Human Liver Microsomes (HLM), spirocyclic amines consistently show reduced intrinsic clearance (
) compared to their piperidine analogs. -
Mechanism: The quaternary spiro-carbon eliminates the abstractable hydrogen at the 4-position, preventing the formation of the unstable carbinolamine intermediate.
-
Data Point: In GPR119 agonist optimization, replacing a piperidine linker with a spiro[3.5]nonane scaffold improved
from 12 min to >60 min in rat liver microsomes.
hERG Inhibition
One of the primary risks of piperidine-containing drugs is hERG channel inhibition (cardiotoxicity).
-
Performance: 6-azaspiro[3.5]nonane derivatives typically exhibit lower hERG inhibition than parent piperidines.
-
Causality: The spiro-fusion lowers the basicity (pKa) of the piperidine nitrogen (via inductive effect of the strained ring) and alters the lipophilicity profile, reducing the "trapping" of the drug in the hERG channel pore.
Synthetic Protocols
The synthesis of 6-azaspiro[3.5]nonan-2-one is non-trivial compared to standard piperidines. The most robust route involves a [2+2] cycloaddition strategy.
Standard Synthetic Route (The "Ketene" Method)
This protocol yields the N-Boc protected ketone, ready for functionalization.
Reagents:
-
Starting Material: N-Boc-4-piperidone
-
Reagents: Methyltriphenylphosphonium bromide (Wittig), Trichloroacetyl chloride, Zinc dust, Acetic acid.
Step-by-Step Protocol:
-
Wittig Olefination (Formation of Methylene Piperidine):
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in dry THF at 0°C. Add KOtBu (1.2 eq). Stir 1h.
-
Add N-Boc-4-piperidone (1.0 eq). Warm to RT and stir 12h.
-
Quench with water, extract with hexane (to remove TPPO), dry, and concentrate.
-
Result:tert-butyl 4-methylenepiperidine-1-carboxylate.
-
-
[2+2] Cycloaddition (Dichloroketene Formation):
-
Dissolve the methylene piperidine in dry ether/DME. Add Zn-Cu couple (4 eq).
-
Add trichloroacetyl chloride (1.2 eq) dropwise over 1h under Argon. The in situ generated dichloroketene reacts with the exocyclic alkene.
-
Filter zinc residues, wash with NaHCO3, brine, dry.
-
Result: Spiro-dichlorocyclobutanone intermediate.
-
-
Dechlorination (Zinc Reduction):
-
Dissolve the intermediate in acetic acid/ethanol (1:1).
-
Add Zinc dust (5 eq). Heat to 60°C for 2h.
-
Filter, neutralize with NaOH, extract with EtOAc.
-
Result:tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate .
-
Synthetic Workflow Diagram[1]
Caption: Synthetic pathway for 6-azaspiro[3.5]nonan-2-one via [2+2] cycloaddition.
Decision Framework: When to Use This Scaffold?
Use the following logic tree to determine if 6-azaspiro[3.5]nonan-2-one is the correct bioisostere for your program.
Caption: Decision matrix for selecting spirocyclic bioisosteres in hit-to-lead optimization.
Case Study: Application in SARS-CoV-2 Mpro Inhibitors[2]
A compelling application of the [3.5] scaffold is found in the design of SARS-CoV-2 Mpro inhibitors.
-
Challenge: The S4 subsite of the Mpro protease is a large, hydrophobic pocket. Small spirocycles like [3.3]heptane were found to be "disordered" in crystal structures, failing to make tight binding contacts due to insufficient volume.
-
Solution: Researchers utilized 6-azaspiro[3.5]nonane derivatives.[1]
-
Result: The larger [3.5] ring system provided the necessary steric bulk to fill the S4 pocket while the spiro-geometry directed the inhibitor warhead precisely toward the catalytic Cys145. This resulted in sub-micromolar IC50s and well-defined electron density maps, validating the scaffold's ability to reduce entropic penalty compared to flexible linear chains.
References
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. National Institutes of Health (NIH). [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Chemistry - A European Journal. [Link]
-
Discovery of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry. [Link][2]
Sources
- 1. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Azaspiro[3.5]nonan-2-one: Proper Disposal & Handling Procedures
[1][2][3]
Executive Summary & Immediate Directive
Do not dispose of 6-Azaspiro[3.5]nonan-2-one down the drain or in general trash.
This compound is a strained spirocyclic amine ketone .[1][2] While often stable under ambient conditions, the combination of a secondary amine and a cyclobutanone ring creates unique reactivity profiles.[2] Disposal requires strict segregation from strong acids and oxidizers to prevent uncontrolled exothermic ring-opening or polymerization in waste streams.[1][2]
Disposal Classification: Non-Halogenated Organic Waste (High-Temperature Incineration).[1][2]
Chemical Profile & Hazard Analysis
To dispose of a chemical safely, one must understand its latent energy and reactivity.[2] We treat this molecule not just as "waste," but as a reactive intermediate.[2]
Structural Causality[1][4]
-
The Spiro-Junction: The spiro carbon connects a four-membered ring (cyclobutanone) and a six-membered ring (piperidine-like).[1] The cyclobutanone ring possesses significant Baeyer strain (angle strain).[1][2] Thermal or chemical shock can trigger ring-opening, releasing energy.[1]
-
The Secondary Amine: The nitrogen at position 6 is a nucleophilic base.[1][2] If mixed with waste acid chlorides or anhydrides, it will react rapidly, generating heat and pressure in closed waste drums.[2]
GHS Hazard Classification
| Hazard Category | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][3][4][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][4][2] |
| STOT - SE | H335 | May cause respiratory irritation (Single Exposure).[1][3][4][2] |
Note: While not formally classified as "Pyrophoric" or "Explosive," the strained ring system warrants treating bulk quantities as potentially energetic during thermal treatment.[1]
Operational Disposal Protocol
Pre-Disposal Stabilization
Before moving waste to the central accumulation area, ensure the material is chemically quiescent.[2]
-
Quenching (Reactive Residues): If the material is in a reaction mixture with active reagents (e.g., acid chlorides, strong bases), quench carefully before disposal.[1][2]
-
pH Check: Ensure the waste stream is Neutral to slightly Alkaline (pH 7-10).[1][2] Do not mix this amine with acidic waste streams (pH < 4).[1]
Waste Stream Segregation
Select the correct waste stream based on the physical state and solvent carrier.[2]
Scenario A: Solid Waste (Pure Compound)
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][2]
-
Constituents: List "6-Azaspiro[3.5]nonan-2-one" explicitly.
-
Protocol:
Scenario B: Liquid Waste (Mother Liquors/Solutions)
-
Container: Amber glass or HDPE carboy (solvent dependent).[1][2]
-
Stream: Non-Halogenated Organic Solvents (Stream C).
-
Critical Restriction: NO ACIDS. Do not pour into the "Organic Acids" carboy. The amine will form salts, potentially precipitating out and clogging the container, or generating heat.[2]
Scenario C: Contaminated Consumables (Sharps/Gloves) [1][5]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision-making process for segregating this spirocyclic compound.
Caption: Figure 1. Segregation logic for spirocyclic amine waste to ensure compatibility with incineration streams.
Emergency Contingencies
In the event of a spill during transfer, immediate containment is required to prevent respiratory exposure to the amine dust.
| Scenario | Response Protocol |
| Minor Solid Spill (<5g) | 1. Dampen a paper towel with water (prevents dust).2.[1] Wipe up material.3.[1][6][7] Place debris in a sealed bag.4. Clean surface with weak citric acid solution (neutralizes amine).[1] |
| Liquid Spill | 1. Cover with vermiculite or spill pads.2.[1] Do not use sawdust (potential reaction with ketone).3.[1][2] Scoop into a waste pail labeled "Spill Debris." |
| Skin Contact | 1. Wash immediately with soap and water for 15 minutes.2. Do not use solvent (ethanol/acetone) to wash skin; this increases absorption.[1] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
U.S. Environmental Protection Agency (EPA). (2025).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[1][2][8][9]
-
Fisher Scientific. (2025).[1][10] Safety Data Sheet: 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. (Used as surrogate for spiro-amine hazard data).[1][2] [1]
-
CymitQuimica. (2024).[1][4][2][10] Safety Data Sheet: 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride.
Sources
- 1. echemi.com [echemi.com]
- 2. eurofinsus.com [eurofinsus.com]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. accelachem.com [accelachem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
